molecular formula C12H12ClNO B13873231 7-(3-Chloropropoxy)isoquinoline

7-(3-Chloropropoxy)isoquinoline

Cat. No.: B13873231
M. Wt: 221.68 g/mol
InChI Key: DVRZCFYUFLOLAZ-UHFFFAOYSA-N
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Description

7-(3-Chloropropoxy)isoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids. The compound this compound is characterized by the presence of a 3-chloropropoxy group attached to the seventh position of the isoquinoline ring. This structural modification imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Chloropropoxy)isoquinoline typically involves the following steps:

    Starting Material: Isoquinoline is used as the starting material.

    Chloropropylation: The isoquinoline undergoes a nucleophilic substitution reaction with 1-chloropropane in the presence of a base such as potassium carbonate. This step introduces the 3-chloropropoxy group at the seventh position of the isoquinoline ring.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C) to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.

    Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 7-(3-Chloropropoxy)isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding isoquinoline N-oxides.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The chloropropoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Isoquinoline N-oxides.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Functionalized isoquinoline derivatives with various substituents.

Scientific Research Applications

7-(3-Chloropropoxy)isoquinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(3-Chloropropoxy)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Affect Gene Expression: Influence the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

    Isoquinoline: The parent compound with a similar structure but lacking the chloropropoxy group.

    Quinoline: A structural isomer of isoquinoline with different chemical properties.

    7-Methoxyisoquinoline: Another derivative with a methoxy group instead of a chloropropoxy group.

Uniqueness: 7-(3-Chloropropoxy)isoquinoline is unique due to the presence of the chloropropoxy group, which imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

IUPAC Name

7-(3-chloropropoxy)isoquinoline

InChI

InChI=1S/C12H12ClNO/c13-5-1-7-15-12-3-2-10-4-6-14-9-11(10)8-12/h2-4,6,8-9H,1,5,7H2

InChI Key

DVRZCFYUFLOLAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)OCCCCl

Origin of Product

United States

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